

Physical and chemical properties of 7-Ethyl-2-propyl-1-benzothiophene

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Compound of Interest

Compound Name: 7-Ethyl-2-propyl-1-benzothiophene

Cat. No.: B105782

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An In-depth Technical Guide to 7-Ethyl-2-methyl-1-benzothiophene

Disclaimer: Information regarding the specific compound **7-Ethyl-2-propyl-1-benzothiophene** is not readily available in scientific literature. This guide provides a comprehensive overview of a closely related and structurally similar compound, 7-Ethyl-2-methyl-1-benzothiophene (CAS No. 16587-44-3), for which data is accessible. The properties and methodologies described herein are based on this surrogate and should be considered representative of this class of compounds.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the physical and chemical properties of 7-Ethyl-2-methyl-1-benzothiophene. The document includes structured data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 7-Ethyl-2-methyl-1-benzothiophene. The data is a combination of computed values from reputable chemical databases. Experimental data for properties such as melting and boiling points are not available in the cited literature.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ S	[ChemBK][1]
Molecular Weight	176.28 g/mol	[PubChem][1]
IUPAC Name	7-ethyl-2-methyl-1-benzothiophene	[PubChem][1]
CAS Number	16587-44-3	[ChemBK][1]
Appearance	Expected to be a solid or liquid	General
XLogP3	4.1	[PubChem][1]
Hydrogen Bond Donor Count	0	[PubChem][1]
Hydrogen Bond Acceptor Count	1	[PubChem][1]
Rotatable Bond Count	1	[PubChem][1]
Exact Mass	176.06597156 Da	[PubChem][1]
Monoisotopic Mass	176.06597156 Da	[PubChem][1]
Topological Polar Surface Area	28.2 Å ²	[PubChem][1]
Heavy Atom Count	12	[PubChem][1]

Experimental Protocols

While a specific, published synthesis protocol for 7-Ethyl-2-methyl-1-benzothiophene was not found, a general and robust method for the synthesis of substituted benzothiophenes involves the visible-light-promoted cyclization of disulfides and alkynes. The following is a plausible experimental protocol adapted from this methodology.

Synthesis of 7-Ethyl-2-methyl-1-benzothiophene via Visible-Light-Promoted Cyclization

Objective: To synthesize 7-ethyl-2-methyl-1-benzothiophene from 1,2-bis(2-ethylphenyl)disulfane and propyne.

Materials:

- 1,2-bis(2-ethylphenyl)disulfane
- Propyne (condensed or as a saturated solution in a suitable solvent)
- Toluene (anhydrous)
- Photocatalyst (e.g., Eosin Y)
- Inert gas (Nitrogen or Argon)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Visible light source (e.g., blue LED lamp)
- Magnetic stirrer and heating mantle
- Silica gel for column chromatography
- Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

- To a 20 mL glass tube equipped with a magnetic stir bar, add 1,2-bis(2-ethylphenyl)disulfane (0.2 mmol) and the photocatalyst (e.g., Eosin Y, 1-5 mol%).
- Add anhydrous toluene (2 mL) to dissolve the reactants.
- Bubble propyne gas through the solution for 10-15 minutes to ensure an excess of the alkyne. Alternatively, a pre-prepared saturated solution of propyne in toluene can be used.
- Seal the tube and place it under an inert atmosphere (Nitrogen or Argon).
- Irradiate the reaction mixture with a visible light source (e.g., a 12 W blue LED lamp) at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is expected to proceed over several hours (e.g., 24 hours).

- Upon completion, quench the reaction and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate) to isolate the desired 7-Ethyl-2-methyl-1-benzothiophene.
- Characterize the final product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its structure and purity.

Spectroscopic Data

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS data for 7-Ethyl-2-methyl-1-benzothiophene is available in the PubChem database. The mass spectrum would be expected to show a molecular ion peak (M^+) at $m/z = 176$, corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of methyl (CH_3) and ethyl (C_2H_5) groups.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

- ^1H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzothiophene ring system, a singlet for the methyl group protons at the 2-position, and a quartet and a triplet for the ethyl group protons at the 7-position.
- ^{13}C NMR: The spectrum would display signals for all 11 unique carbon atoms in the molecule, including those of the benzothiophene core, the methyl group, and the ethyl group.

Potential Biological Significance and Applications

Benzothiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[2][3][4] While specific biological data for 7-Ethyl-2-methyl-1-benzothiophene is not available, the benzothiophene scaffold is a core component of several pharmaceuticals and biologically active compounds.[4]

Derivatives of benzothiophene have been reported to exhibit activities including:

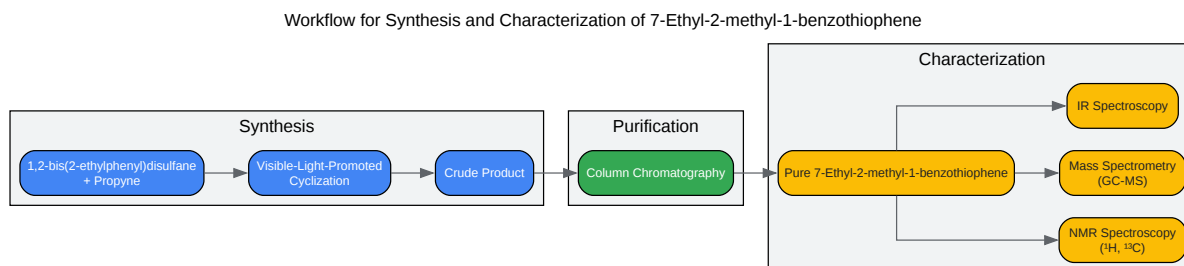
- Anticancer[2][5]
- Antimicrobial[6]

- Anti-inflammatory[3]
- Antiviral (including anti-HIV)[2]
- Kinase inhibition[2]

The presence of alkyl substituents on the benzothiophene ring can modulate the lipophilicity and steric properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile. Therefore, 7-Ethyl-2-methyl-1-benzothiophene could be a valuable compound for screening in various biological assays to explore its therapeutic potential.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted benzothiophene, such as 7-Ethyl-2-methyl-1-benzothiophene.



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Caption: A generalized workflow for the synthesis and characterization of 7-Ethyl-2-methyl-1-benzothiophene.

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